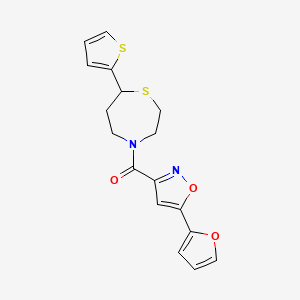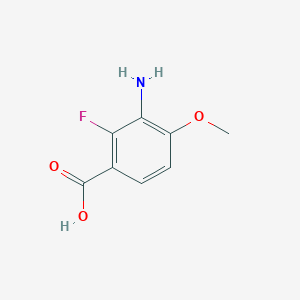![molecular formula C8H11F2NO B2415726 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one CAS No. 2002016-09-1](/img/structure/B2415726.png)
7,7-Difluoro-1-azaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, also known as DNAN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNAN is a heterocyclic compound that has a spiro structure, which makes it an interesting compound for researchers to study.
Scientific Research Applications
Synthesis and Structural Studies
Synthetic Approaches : Spiroaminals like 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one have been a subject of interest due to their presence in natural or synthetic products with significant biological activities. Various strategies for the synthesis of such spiroaminals have been developed, focusing on their unique skeletons and potential applications (Sinibaldi & Canet, 2008).
Synthesis of Novel Spirocyclic Azetidines : The compound's framework has been used in synthesizing novel angular azaspiro[3.3]heptanes, showcasing the adaptability of its core structure for drug discovery and library synthesis (Guerot et al., 2011).
Crystallographic Studies : The crystal structures related to azaspiro[4.4]nonanes, a category encompassing compounds like 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, have been studied to understand their conformational properties and potential as anticonvulsants (Ciechanowicz-rutkowska et al., 1997).
Biomedical Research
Antiviral Research : Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, structurally similar to 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, have shown promising results against human coronavirus, pointing to the potential of such structures in antiviral drug development (Apaydın et al., 2019).
Synthesis in Antileukemic Activity : The synthesis of 1-azaspiro[4.4]nonane, a related structure, has shown relevance in the development of compounds like homoharringtonine, which demonstrates antileukemic activity (Bialy et al., 2005).
Pharmaceutical Research
- Oral Activity Screening : Spiroazetidin-2-ones, structurally related to 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, have been subjected to oral activity screening to establish a relationship between their structure and activity (Srikala, 2017).
Chemical Synthesis
- Novel Synthesis Methods : Efficient synthesis methods for spiroheterocyclic systems, including structures related to 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, have been developed, contributing to the exploration of antimicrobial agents (Al-Ahmadi, 1996).
properties
IUPAC Name |
7,7-difluoro-1-azaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c9-8(10)3-1-7(2-4-8)5-6(12)11-7/h1-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMMBIVMQDYMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(=O)N2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)

![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)
![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)
![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)
![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)
![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)
